4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile
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Overview
Description
4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile is a heterocyclic compound that features a benzothiazole core with a dimethylamino group at the 4-position and a cyano group at the 2-position. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile can be achieved through various synthetic pathways. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst, followed by cyclization and subsequent cyanation . The reaction conditions typically include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid or copper(I) cyanide .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the yield and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions: 4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of photoluminescent materials and organic optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Benzothiazole: A parent compound with similar structural features but lacking the dimethylamino and cyano groups.
2-Aminobenzothiazole: Similar structure but with an amino group instead of a dimethylamino group.
4-Methylbenzothiazole: Similar structure but with a methyl group instead of a dimethylamino group.
Uniqueness: 4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile is unique due to the presence of both the dimethylamino and cyano groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C10H9N3S |
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Molecular Weight |
203.27 g/mol |
IUPAC Name |
4-(dimethylamino)-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C10H9N3S/c1-13(2)7-4-3-5-8-10(7)12-9(6-11)14-8/h3-5H,1-2H3 |
InChI Key |
JDTUEPPYJQDSDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C(=CC=C1)SC(=N2)C#N |
Origin of Product |
United States |
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